3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
CAS No.: 760127-60-4
Cat. No.: VC0018653
Molecular Formula: C15H21NO4
Molecular Weight: 279.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 760127-60-4 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.336 |
| IUPAC Name | 3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |
| Standard InChI Key | VAQFOQOMOXWCFF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |
Introduction
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is a compound of significant interest in biochemical and biomedical research. It is particularly noted for its role in protein labeling and detection, facilitating various assays and studies in molecular biology and proteomics. This compound belongs to the broader category of phenylpropionic acids, characterized by their phenolic structures linked to propionic acid chains .
Synthesis and Chemical Reactions
The synthesis of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid typically involves a series of chemical reactions, including biotinylation and coupling with amino acids. Reagents such as N-hydroxysuccinimide are used for activation, followed by coupling with 6-aminocaproic acid and phenylpropionic acid to yield the final product.
This compound can undergo various chemical reactions, such as esterification and amidation, which require specific catalysts or conditions to proceed efficiently. For instance, esterification may necessitate acidic catalysts, while amidation often involves coupling reagents like carbodiimides.
Applications in Research
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is primarily used as a biotinylation agent in biochemical research. Its ability to form covalent bonds with biomolecules makes it invaluable for protein labeling and detection, facilitating studies in proteomics and molecular biology.
| Application | Description |
|---|---|
| Protein Labeling | Forms covalent bonds with proteins for detection and tracking. |
| Proteomics Studies | Used in assays to study protein interactions and dynamics. |
| Molecular Biology | Facilitates various biochemical assays and studies. |
Research Findings and Potential Applications
Research findings highlight the compound's utility in biochemical assays, particularly in the context of protein purification and interaction studies. Its role as a biotinylation agent is crucial for tracking protein interactions or purifying proteins from complex mixtures.
While specific therapeutic applications are not well-documented, the compound's ability to interact with biomolecules suggests potential uses in biomedical research, particularly in areas requiring precise protein labeling and detection.
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